![molecular formula C18H43N5O2 B12737451 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, branched, reaction products with tetraethylenepentamine is a complex chemical compound formed through the reaction of decanoic acid with tetraethylenepentamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, branched, reaction products with tetraethylenepentamine typically involves the reaction of decanoic acid with tetraethylenepentamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The raw materials, decanoic acid and tetraethylenepentamine, are fed into the reactor in precise proportions, and the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, branched, reaction products with tetraethylenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Decanoic acid, branched, reaction products with tetraethylenepentamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decanoic acid, branched, reaction products with tetraethylenepentamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Decanoic acid, reaction products with diethylenetriamine
- Decanoic acid, reaction products with triethanolamine
- Decanoic acid, reaction products with octanoic acid
Uniqueness
Decanoic acid, branched, reaction products with tetraethylenepentamine is unique due to its branched structure and the presence of tetraethylenepentamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H43N5O2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid |
InChI |
InChI=1S/C10H20O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-9H2,1H3,(H,11,12);11-13H,1-10H2 |
InChI Key |
PRPSEXXHJOBBNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


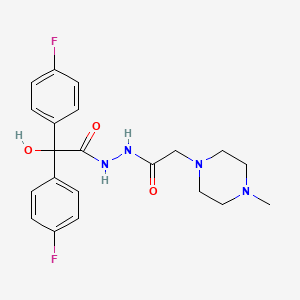
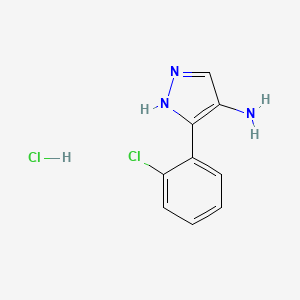
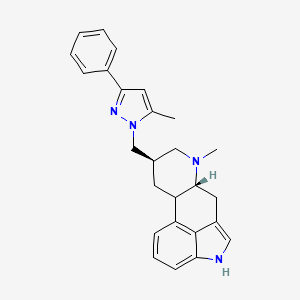
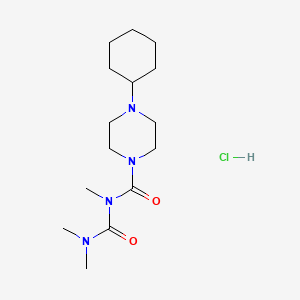
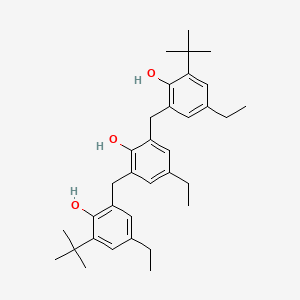
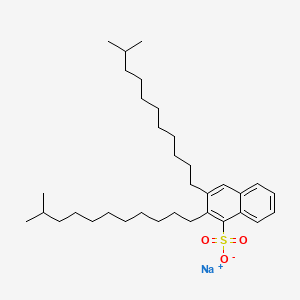

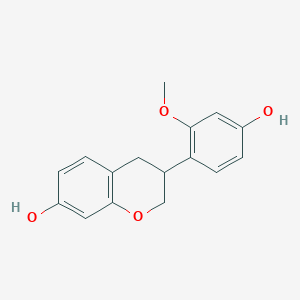


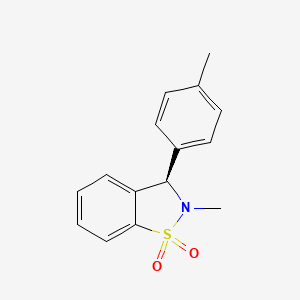
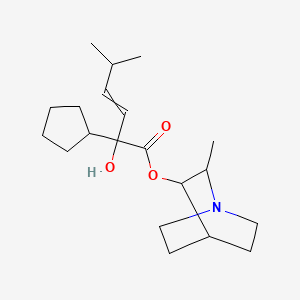
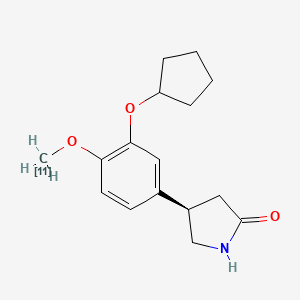
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
